molecular formula C13H16N4OS B5812892 3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione

3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione

Cat. No. B5812892
M. Wt: 276.36 g/mol
InChI Key: UGRZECXSNPNEMU-UHFFFAOYSA-N
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Description

3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione, also known as PBIT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBIT is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms in its structure.

Mechanism of Action

The mechanism of action of 3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione is not yet fully understood. However, studies have shown that 3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione can interact with various biological targets, including enzymes, receptors, and DNA. 3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. 3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione has also been shown to interact with DNA, leading to the formation of stable complexes that can be used for various applications, including gene therapy.
Biochemical and Physiological Effects:
3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. 3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases. 3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione has also been shown to protect neurons from oxidative stress and apoptosis, which are involved in the pathogenesis of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. 3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione can be easily synthesized through various methods, and it is stable under various conditions. 3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione can also be modified to introduce various functional groups, which can be used for various applications. However, 3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione also has some limitations, including its low solubility in water, which can limit its applications in biological systems.

Future Directions

There are several future directions for the research on 3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione, including the development of novel 3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione derivatives with improved properties, the investigation of the mechanism of action of 3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione, and the exploration of new applications of 3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione in various fields. The development of novel 3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione derivatives with improved properties can lead to the discovery of new drug candidates for the treatment of various diseases. The investigation of the mechanism of action of 3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione can provide insights into its biological activity and potential applications. The exploration of new applications of 3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione in various fields can lead to the discovery of new materials with unique properties and new analytical methods for the detection of various analytes.
Conclusion:
In conclusion, 3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione can be synthesized through various methods, and it has been extensively studied for its potential applications in medicinal chemistry, material science, and analytical chemistry. 3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. 3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, 3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione also has some limitations, including its low solubility in water. There are several future directions for the research on 3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione, including the development of novel 3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione derivatives with improved properties, the investigation of the mechanism of action of 3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione, and the exploration of new applications of 3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione in various fields.

Synthesis Methods

3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione can be synthesized through various methods, including the reaction of 3-(chloromethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione with piperidine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is obtained through purification processes such as recrystallization or column chromatography.

Scientific Research Applications

3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, 3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, 3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione has been used as a fluorescent probe for the detection of various analytes.

properties

IUPAC Name

3-(piperidin-1-ylmethyl)-5-pyridin-3-yl-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c19-13-17(10-16-7-2-1-3-8-16)15-12(18-13)11-5-4-6-14-9-11/h4-6,9H,1-3,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRZECXSNPNEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CN2C(=S)OC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione

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